molecular formula C13H17NO3 B13339127 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid

Cat. No.: B13339127
M. Wt: 235.28 g/mol
InChI Key: IBVBRQKXASDHKR-UHFFFAOYSA-N
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Description

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is a chemical compound that belongs to the class of benzoxazepine derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid typically involves the reaction of 2-aminophenols with alkynones in the presence of a suitable solvent such as 1,4-dioxane at elevated temperatures (e.g., 100°C). This reaction leads to the formation of benzo[b][1,4]oxazepine derivatives through a 7-endo-dig cyclization mechanism .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Biological Activity

3-(7-methyl-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)propanoic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is classified as an oxazepine, characterized by a seven-membered ring containing both nitrogen and oxygen atoms. Its molecular formula is C13H18N2O2C_{13}H_{18}N_{2}O_{2} with a molecular weight of approximately 234.29 g/mol . The unique structural features contribute to its diverse biological properties.

Structural Formula

  • IUPAC Name : this compound
  • Molecular Formula : C13H18N2O2C_{13}H_{18}N_{2}O_{2}
  • Molecular Weight : 234.29 g/mol

Anticonvulsant Properties

Research indicates that this compound exhibits anticonvulsant activity . It has been shown to inhibit neuronal excitability, making it a candidate for treating epilepsy and other neurological disorders .

The mechanism underlying its biological activity likely involves interaction with specific receptors or enzymes in the central nervous system. This interaction may modulate neurotransmitter release or receptor activity, contributing to its anticonvulsant effects .

Hypnotic Effects

In addition to its anticonvulsant properties, the compound has been explored for hypnotic effects , suggesting potential applications in treating sleep disorders . The precise pathways through which these effects occur are still under investigation.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's ability to modulate neuronal pathways. For instance, experiments using neuronal cell lines indicated significant reductions in excitability when exposed to varying concentrations of the compound .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Dibenzo[b,e][1,4]oxazepin-11(5H)-onesFused benzene rings with oxazepine structureAntidepressant
3-Amino-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-oneSimilar heterocyclic structure with amino substitutionAnticonvulsant
Dibenzo[b,f]azepin-10(11H)-onesShares azepine frameworkAntidepressant

These comparisons highlight the unique profile of this compound in terms of its anticonvulsant and hypnotic properties relative to other oxazepines.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

3-(7-methyl-3,5-dihydro-2H-1,4-benzoxazepin-4-yl)propanoic acid

InChI

InChI=1S/C13H17NO3/c1-10-2-3-12-11(8-10)9-14(6-7-17-12)5-4-13(15)16/h2-3,8H,4-7,9H2,1H3,(H,15,16)

InChI Key

IBVBRQKXASDHKR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OCCN(C2)CCC(=O)O

Origin of Product

United States

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